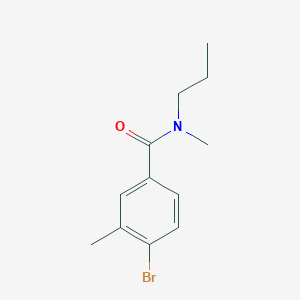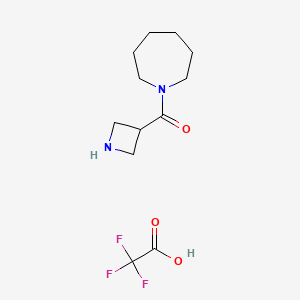
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate
Overview
Description
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O3 . It has a molecular weight of 296.29 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular formula is C12H19F3N2O3 and the molecular weight is 296.29 g/mol .Scientific Research Applications
Synthesis of Functionalized Compounds
- The selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes is reported, starting from compounds related to 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate. This method involves the generation and alkylation of specific anions followed by a ring-expansion protocol (Dolfen et al., 2014).
Coupling Reactions for Amino Acid Derivatives
- Chiral donor–acceptor azetines are powerful reactants for the synthesis of amino acid derivatives. These compounds facilitate the selective coupling of nitrogen and oxygen nucleophiles, forming amino acid derivatives, including those found in peptides and natural products (Marichev et al., 2019).
Ring Expansion Studies
- Competitive ring expansion of azetidines into pyrrolidines and/or azepanes is explored. This study focuses on the distribution of produced five- or seven-membered rings, depending on the substitution pattern and the nature of the nucleophile used in the expansion process (Drouillat et al., 2016).
Synthesis of β-Lactam Derivatives
- Novel diastereoselective synthesis methods have been developed for bicyclic beta-lactams, which are transformed into 2-(1-alkoxy-2-hydroxyethyl)piperidines and -azepanes. These methods demonstrate excellent diastereocontrol, indicating potential in medicinal chemistry (Leemans et al., 2008).
Multicomponent Coupling Reactions
- Trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water has been reported, yielding N-aryl β-amino alcohol derivatives. This method is significant for synthesizing medicinally important compounds (Roy et al., 2015).
Strain-Release-Driven Homologation
- Azetidines are synthesized using strain-release-driven homologation of boronic esters. This method is applicable to a wide range of boronic esters and is significant for the modular synthesis of azetidines, which are important in medicinal chemistry (Fawcett et al., 2019).
Asymmetric Synthesis
- Enantiopure bicyclic azetidines are synthesized from readily available chiral sources. These derivatives are precursors for the preparation of azepanes, highlighting their relevance in stereoselective synthesis (Sivaprakasam et al., 2007).
Safety and Hazards
The safety information provided includes a number of precautionary statements. For example, it is advised to handle under inert gas and protect from moisture . It is also recommended to avoid contact with air and possible contact with water due to the risk of violent reaction and possible flash fire . Furthermore, it is suggested to use personal protective equipment as required .
Properties
IUPAC Name |
azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYTOHWFABGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


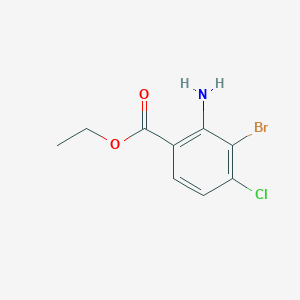

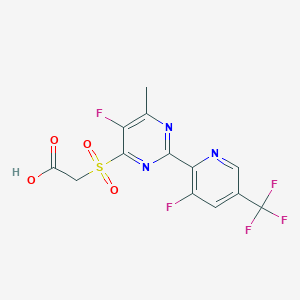


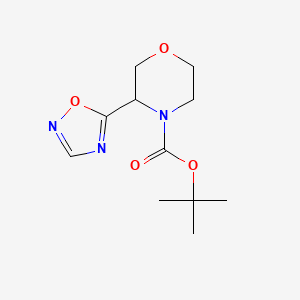

amine](/img/structure/B1448579.png)
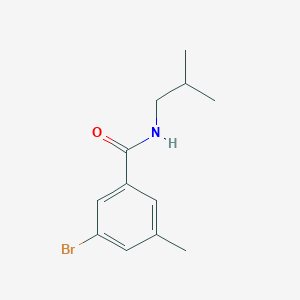
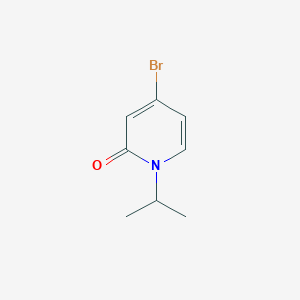

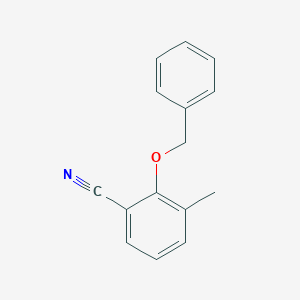
![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
